Mazaticol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42024-98-6 |
|---|---|
Molecular Formula |
C21H27NO3S2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3/t14-,15-,16-/m1/s1 |
InChI Key |
AMHPTVWBZSYFSS-BZUAXINKSA-N |
Isomeric SMILES |
CC1(CC[C@@H]2C[C@H](C[C@@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Canonical SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Synonyms |
6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride KAO-264 mazaticol mazaticol hydrochloride, (exo)-isomer mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer mazaticol hydrochloride, carboxy, alpha-di-14C-labeled PG-501 |
Origin of Product |
United States |
Foundational & Exploratory
Mazaticol: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazaticol, also known as Pentona and by its developmental code PG-501, is an anticholinergic agent utilized as an antiparkinsonian drug, primarily in Japan. This technical guide provides a comprehensive analysis of this compound's core mechanism of action. The primary pharmacological target of this compound is the muscarinic acetylcholine receptor (mAChR), where it functions as a competitive antagonist. Notably, it exhibits a preferential binding affinity for the M2 subtype over the M1 subtype. Additionally, this compound has been reported to possess inhibitory effects on the dopamine transporter. This document synthesizes the available data on its receptor binding profile, explores the downstream signaling consequences of its receptor antagonism, and provides detailed experimental methodologies for the key assays used in its characterization.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its therapeutic effects primarily through the blockade of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively dampens cholinergic signaling.
Receptor Subtype Selectivity
There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. Early pharmacological studies have indicated that this compound is a potent inhibitor of radioligand binding to muscarinic receptors. A key study demonstrated that this compound is a potent inhibitor of both ³H-quinuclidinyl benzilate (³H-QNB) and ³H-pirenzepine (³H-PZ) binding to rat brain membranes. Furthermore, analysis of its Ki ratio indicated that this compound possesses a higher binding affinity for the M2 receptor subtype compared to the M1 subtype. This selectivity for M2 receptors is a distinguishing feature of this compound's pharmacological profile.
Quantitative Data: Receptor Binding Affinities
| Receptor Subtype | Radioligand | Reported Affinity/Potency | Reference |
| Muscarinic Receptors (Total) | ³H-QNB | Potent inhibitor, with a potency greater than atropine. | [1] |
| M1 Muscarinic Receptor | ³H-PZ | Potent inhibitor. | [1] |
| M2 Muscarinic Receptor | Inferred from Ki ratio | Higher affinity for M2 than M1 receptors, and a higher affinity for M2 receptors than atropine. | [1] |
Secondary Mechanism of Action: Dopamine Transporter Inhibition
In addition to its primary anticholinergic activity, this compound has been reported to inhibit the reuptake of dopamine by targeting the dopamine transporter (DAT). This action would lead to an increase in the synaptic concentration of dopamine, which could contribute to its therapeutic effects in Parkinson's disease, a condition characterized by dopamine deficiency. However, quantitative data, such as IC50 values, for this compound's inhibition of the dopamine transporter are not available in the reviewed literature.
Signaling Pathways
As a muscarinic receptor antagonist, this compound modulates intracellular signaling pathways by blocking the actions of acetylcholine. The specific downstream effects are dependent on the receptor subtype being antagonized.
M2 Muscarinic Receptor Signaling Pathway
Given this compound's higher affinity for M2 receptors, its primary impact on signaling is expected to be through the blockade of the M2-mediated pathway. M2 receptors are coupled to inhibitory G-proteins of the Gi/o family.
References
A Proposed Synthetic and Purification Pathway for Mazaticol: A Technical Whitepaper
Introduction
Mazaticol, known chemically as [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate, is an anticholinergic agent that has been used as an antiparkinsonian drug.[1] Its mechanism of action is understood to be the blockade of acetylcholine receptors, which is a common therapeutic strategy for a variety of neurological and other disorders.[2][3] This document outlines a proposed multi-step synthesis and a comprehensive purification strategy for this compound, designed to yield a high-purity active pharmaceutical ingredient (API) suitable for research and drug development purposes.
Chemical Structure and Properties of this compound:
| Property | Value |
| CAS Number | 42024-98-6[2] |
| Molecular Formula | C₂₁H₂₇NO₃S₂[1] |
| Molecular Weight | 405.57 g/mol [1] |
| IUPAC Name | [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate[1] |
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main parts: the construction of the core 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol scaffold and the subsequent esterification with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid.
Synthesis of the Bicyclic Alcohol Intermediate
The synthesis of the bicyclic alcohol intermediate, 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol, is proposed to proceed via a multi-step pathway, likely involving a Robinson annulation or a similar cyclization strategy to form the bicyclic core.
Proposed Experimental Protocol:
A plausible synthetic route could start from readily available precursors and involve the formation of the 9-azabicyclo[3.3.1]nonane ring system. The synthesis of similar N-substituted 9-azabicyclo[3.3.1]nonan-3-one derivatives has been documented and can serve as a reference.[4]
-
Step 1: Synthesis of a Precursor Ketone. This would likely involve the condensation of a suitable amine with a diketone or a related precursor to form the bicyclic ketone.
-
Step 2: Reduction of the Ketone. The resulting ketone would then be reduced to the corresponding alcohol. Stereoselective reduction methods could be employed to favor the desired endo- or exo-isomer, which is crucial for the final biological activity of this compound. The use of reducing agents such as sodium borohydride is common for such transformations.[5]
Synthesis of the Di-thienyl Glycolic Acid Moiety
The 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid can be prepared through a Grignard reaction involving a thiophene-derived Grignard reagent and a suitable glyoxylic acid derivative.
Proposed Experimental Protocol:
-
Step 1: Formation of the Grignard Reagent. 2-Bromothiophene would be reacted with magnesium turnings in an anhydrous ether solvent to form 2-thienylmagnesium bromide.
-
Step 2: Reaction with an Oxalate Derivative. The Grignard reagent would then be reacted with a dialkyl oxalate, followed by acidic workup, to yield the desired di-thienyl glycolic acid.
Final Esterification Step
The final step in the synthesis of this compound is the esterification of the bicyclic alcohol with the di-thienyl glycolic acid.
Proposed Experimental Protocol:
A common method for such esterifications is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The bicyclic alcohol and the di-thienyl glycolic acid would be dissolved in a suitable aprotic solvent, such as dichloromethane.
-
DCC and a catalytic amount of DMAP would be added, and the reaction mixture would be stirred at room temperature until completion.
-
The dicyclohexylurea byproduct would be removed by filtration.
Hypothetical Reaction Yields:
| Step | Reaction | Theoretical Yield (%) |
| 1 | Bicyclic Ketone Synthesis | 75 |
| 2 | Ketone Reduction | 90 |
| 3 | Di-thienyl Glycolic Acid Synthesis | 80 |
| 4 | Final Esterification | 85 |
| Overall | - | ~45 |
Purification of this compound
The purification of the final this compound product is critical to ensure its suitability for pharmaceutical applications. A multi-step purification process is proposed to remove unreacted starting materials, byproducts, and any other impurities. General strategies for the purification of synthetic pharmaceutical products often involve chromatographic techniques and crystallization.[6]
Proposed Purification Protocol:
-
Initial Workup: After the final esterification step, the reaction mixture would be washed with a dilute aqueous acid solution to remove any unreacted amine, followed by a wash with a dilute aqueous base solution to remove unreacted carboxylic acid. The organic layer would then be washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Column Chromatography: The crude product would be purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, would be employed to separate this compound from less polar and more polar impurities.
-
Crystallization: The fractions containing the pure product would be combined, and the solvent would be removed under reduced pressure. The resulting solid would be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or acetone/hexane) to obtain highly pure this compound hydrochloride.
Hypothetical Purity and Yield Data:
| Purification Step | Purity (by HPLC) | Yield (%) |
| Crude Product | 80% | - |
| After Chromatography | 98% | 90 |
| After Crystallization | >99.5% | 95 |
| Overall Purification Yield | - | ~85 |
Proposed Signaling Pathway and Experimental Workflow
While the specific signaling pathways affected by this compound are not detailed in the provided search results, its action as an anticholinergic agent implies interference with the binding of acetylcholine to its receptors.[2]
Diagram of a Generic Anticholinergic Mechanism:
Caption: Generic anticholinergic mechanism of action.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. Anticholinergic - Wikipedia [en.wikipedia.org]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
The Pharmacological Profile of Mazaticol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazaticol is identified as an anticholinergic agent, specifically a muscarinic acetylcholine receptor antagonist.[1][2] While it has been noted for its potential in research related to Parkinsonian syndrome due to its high affinity for M2 muscarinic receptors and inhibitory effects on dopamine uptake in striatal nerve terminals, a comprehensive public record of its quantitative pharmacological data remains elusive.[1] This technical guide synthesizes the available information on this compound, contextualizes its pharmacological activity within the broader class of muscarinic antagonists, and outlines standard experimental protocols relevant to its characterization. Due to the limited availability of specific data for this compound, this document also presents representative data for other muscarinic antagonists to provide a comparative framework.
Introduction
This compound is a small molecule compound classified as a synthetic anticholinergic agent and a muscarinic antagonist.[2][3] Its primary mechanism of action is understood to be the blockade of muscarinic acetylcholine receptors, thereby inhibiting cholinergic nerve activity.[1] This mode of action is characteristic of drugs used to manage symptoms of Parkinson's disease and other extrapyramidal disorders.[4] Additionally, this compound has been reported to inhibit dopamine uptake, a property that could contribute to its therapeutic potential in movement disorders.[1]
Mechanism of Action: Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are integral to the parasympathetic nervous system and also play a role in the central nervous system.[4] There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G proteins and mediate distinct physiological responses.[5] this compound is reported to be a potent inhibitor of ³H-QNB and ³H-PZ binding, with a high affinity for the M2 receptor subtype.[1]
The M2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By antagonizing these receptors, this compound would prevent the binding of acetylcholine and thereby inhibit these downstream signaling events.
Signaling Pathway of M2 Muscarinic Receptor Inhibition by this compound
Caption: General signaling pathway of M2 muscarinic receptor antagonism by this compound.
Quantitative Pharmacological Data
Table 1: Representative Binding Affinities (Ki, nM) of Common Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Atropine | 2.3 | 1.6 | 1.3 | 2.0 | 1.6 |
| Ipratropium | 2.0 | 3.3 | 2.5 | 2.0 | 2.5 |
| Scopolamine | 1.0 | 1.3 | 1.0 | 1.3 | 1.3 |
| Pirenzepine | 16 | 360 | 200 | 70 | 100 |
| Darifenacin | 110 | 68 | 13 | 130 | 110 |
Data is illustrative and compiled from various pharmacological sources. It does not represent data for this compound.
Dopamine Uptake Inhibition
In addition to its anticholinergic properties, this compound is reported to have inhibitory effects on dopamine uptake in striatal nerve terminals.[1] This secondary mechanism could be particularly relevant for its application in Parkinson's disease research, as reduced dopaminergic neurotransmission is a hallmark of the condition. The inhibition of dopamine reuptake would lead to increased synaptic dopamine levels, potentially compensating for the dopaminergic neuron loss. Quantitative data (e.g., IC50 for dopamine transporter inhibition) for this compound is not currently available.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been publicly documented.
Experimental Protocols
Specific experimental protocols used for the pharmacological characterization of this compound are not available. However, a standard methodology for determining the binding affinity of a compound to muscarinic receptors is the radioligand binding assay.
Generic Protocol: Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and other reagents in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Generalized Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for a receptor binding assay.
Clinical Studies
There is no publicly available information regarding clinical trials or studies involving this compound in human subjects.
Summary and Future Directions
This compound is an anticholinergic agent with a high affinity for M2 muscarinic receptors and potential inhibitory effects on dopamine uptake.[1] While its pharmacological profile suggests potential therapeutic applications, particularly in the context of Parkinson's disease, there is a significant lack of detailed, publicly available quantitative data on its receptor binding affinities, functional potency, and pharmacokinetic properties. Future research efforts should focus on generating and publishing this critical data to enable a more thorough evaluation of this compound's therapeutic potential and to guide further drug development. This would involve comprehensive in vitro binding and functional assays across all muscarinic receptor subtypes, as well as in vivo pharmacokinetic and pharmacodynamic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Mazaticol: A Technical Guide to its Anticholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazaticol, also known as Pentona and originally developed under the code PG-501, is a potent anticholinergic agent utilized primarily as an antiparkinsonian drug in Japan. Its therapeutic effects are rooted in its ability to antagonize the actions of acetylcholine at muscarinic receptors. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.
Early pharmacological studies conducted in the 1970s established this compound as a compound with pronounced anti-acetylcholine activity. These initial investigations demonstrated its efficacy in various preclinical models, including its ability to counteract tremorine-induced tremors, prevent physostigmine-induced lethality, and antagonize haloperidol-induced parkinsonism.[1] These findings highlighted its potential as a centrally acting anticholinergic drug.
Core Anticholinergic Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of the parasympathetic nervous system and cholinergic signaling within the central nervous system (CNS). There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound for each of these subtypes dictates its pharmacological profile and therapeutic applications.
dot
References
Unraveling the Enigma of PG-501: An Inquiry into its Reported Antiparkinsonian Effects
Initial investigations into the existing scientific and medical literature have not yielded specific information on a compound designated as "PG-501" for the treatment of Parkinson's disease. While the query sought an in-depth technical guide on its early antiparkinsonian effects, extensive searches have failed to identify a drug or therapeutic agent with this specific identifier in the context of Parkinson's research.
This lack of specific data prevents the creation of the requested technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The scientific community relies on published, peer-reviewed data to validate and disseminate research findings, and at present, "PG-501" does not appear in this body of knowledge for Parkinson's disease.
It is conceivable that "PG-501" could be an internal, preclinical designation for a compound that was not advanced to clinical trials or published under that name. Pharmaceutical and biotechnology companies often use internal codes for their drug candidates during the early stages of development. These designations may change as the compound progresses through the research and development pipeline.
One tangential finding in a non-peer-reviewed document referred to "Anti-Parkinson Drugs PD 501," which appears to be a course or lecture identifier rather than a specific therapeutic agent. Another isolated reference pointed to "AH 501" as an alternative name for the herbicide Paraquat. Notably, Paraquat exposure has been linked to an increased risk of developing Parkinson's disease and is not a therapeutic agent.
Given the absence of concrete scientific literature on "PG-501" as an antiparkinsonian agent, it is impossible to provide the detailed technical guide requested. Further clarification on the origin of this designation or alternative names for the compound would be necessary to conduct a more targeted and fruitful search of the available scientific and medical databases.
Mazaticol in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Mazaticol, particularly recent, in-depth preclinical and clinical data for a broad range of neurodegenerative diseases, is limited. This guide synthesizes the available information, focusing on its established role as an anticholinergic agent in Parkinson's disease, and extrapolates its potential relevance to wider neurodegenerative disease research. The experimental protocols and some data presented are generalized representations to illustrate standard methodologies in the field.
Introduction to this compound
This compound, also known by the trade name Pentona and the developmental code PG-501, is an anticholinergic drug that has been used in Japan for the treatment of Parkinson's disease.[[“]] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the brain that is disrupted in Parkinson's disease.
The cholinergic system is deeply implicated in the pathophysiology of several neurodegenerative diseases, not limited to Parkinson's.[2][3][4][5] In Alzheimer's disease, for instance, the degeneration of cholinergic neurons is a hallmark of the condition and contributes significantly to cognitive decline.[2] Therefore, agents that modulate cholinergic signaling, such as this compound, are of significant interest to the research community.
This technical guide provides an overview of this compound, its mechanism of action, and its potential applications in neurodegenerative disease research. It also presents hypothetical and generalized experimental data and protocols to serve as a framework for future research endeavors.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by blocking the action of acetylcholine, a key neurotransmitter, at muscarinic receptors in the central nervous system. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system in the striatum. This compound helps to counteract this imbalance, thereby alleviating motor symptoms such as tremors and rigidity.[6][7]
The following diagram illustrates the simplified signaling pathway of a cholinergic neuron and the inhibitory effect of this compound.
References
- 1. consensus.app [consensus.app]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the study of cholinergic circuits in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antiparkinsonian Anticholinergic Therapy Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Mazaticol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the in vitro characterization of Mazaticol, an anticholinergic agent with known activity at muscarinic acetylcholine receptors. Due to the limited availability of recent and comprehensive in vitro data for this compound, this document synthesizes the available information and presents representative experimental protocols for the characterization of such compounds. The guide is intended to inform researchers and drug development professionals on the pharmacological profile of this compound and provide a methodological framework for its further investigation.
Introduction
This compound is an anticholinergic drug that has been used as an antiparkinsonian agent. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding the in vitro pharmacological profile of this compound, including its binding affinity, selectivity, and functional potency at different mAChR subtypes, is crucial for elucidating its mechanism of action and guiding further research and development. This guide summarizes the known in vitro properties of this compound and details the experimental methodologies typically employed for the characterization of muscarinic receptor antagonists.
Pharmacological Profile of this compound
The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific affinity and efficacy of a ligand for each subtype determine its pharmacological and side-effect profile.
Data Presentation: Muscarinic Receptor Binding Profile
Quantitative data on the binding affinity of this compound for muscarinic receptor subtypes is limited in publicly accessible literature. However, a comparative study by Kito et al. (1990) provides insight into its relative selectivity. The study investigated the potency of several anticholinergic drugs in inhibiting the binding of radioligands to M1 and M2 receptors in rat brain tissues.
| Compound | Potency Order for ³H-QNB Binding (M1/M2) | Potency Order for ³H-PZ Binding (M1) | Implied M2 vs. M1 Selectivity |
| This compound | > Atropine > Piroheptine > Trihexyphenidyl > Biperiden > Ethopropazine > Pirenzepine | > Atropine > Trihexyphenidyl > Biperiden > Ethopropazine > Pirenzepine | Higher affinity for M2 receptors compared to atropine |
| Trihexyphenidyl | High affinity and selectivity for M1 receptors | ||
| Biperiden | High affinity and selectivity for M1 receptors |
Table 1: Comparative Potency and Selectivity of this compound and other Anticholinergic Drugs at Muscarinic Receptors. Data is inferred from the rank order of potency reported by Kito et al. (1990). Exact Ki values were not provided in the available abstract.
Experimental Protocols
The following sections detail representative in vitro assays for the characterization of muscarinic receptor antagonists like this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the binding affinity of this compound for M1 and M2 muscarinic receptors.
Materials:
-
Membrane Preparations: Rat cerebral cortex (rich in M1 receptors) and heart (rich in M2 receptors) membranes.
-
Radioligands: [³H]-Pirenzepine (for M1) and [³H]-N-methylscopolamine (for M2).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Total and Non-specific Binding: Include wells with radioligand and membranes only (total binding) and wells with radioligand, membranes, and a saturating concentration of atropine (non-specific binding).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways, determining its potency (EC50 or IC50) and efficacy.
Objective: To determine the functional potency of this compound as an antagonist at M2 muscarinic receptors.
Background: M2 receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.
-
Agonist: Carbachol or another suitable muscarinic agonist.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound hydrochloride.
-
cAMP Assay Kit: e.g., a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Procedure:
-
Cell Plating: Seed the CHO-M2 cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of carbachol (typically its EC80) and forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the carbachol-induced response.
Mandatory Visualizations
Signaling Pathways
Mazaticol: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazaticol, also known by the synonyms Pentona and PG-501, is an anticholinergic agent that has been used in Japan as an antiparkinsonian drug.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, mechanism of action, and relevant (though limited) pharmacological data. Due to the scarcity of publicly available specific experimental data for this compound, this document also includes representative experimental protocols and discussions on general anticholinergic drug assessment to provide a framework for its further study.
Chemical Identifiers
A clear identification of a chemical entity is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 42024-98-6 | [1] |
| CAS Number (Hydrochloride) | 32891-29-5 | |
| IUPAC Name | [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] hydroxy(di-2-thienyl)acetate | [1] |
| Chemical Formula | C21H27NO3S2 | [1] |
| Molecular Weight | 405.57 g/mol | [1] |
| Canonical SMILES | CC1(CC[C@@H]2C--INVALID-LINK--OC(=O)C(c3cccs3)(c4cccs4)O)C | [1] |
| Synonyms | Pentona, PG-501 | [1] |
Mechanism of Action
This compound functions as an anticholinergic agent, specifically targeting muscarinic acetylcholine receptors. In Parkinson's disease, a deficiency in dopamine in the striatum leads to a relative overactivity of cholinergic signaling. By blocking muscarinic receptors, this compound helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms of the disease, particularly tremor.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. There are five subtypes (M1-M5), which couple to different G-proteins and downstream effector systems. The M1, M3, and M5 subtypes primarily couple through Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes typically couple through Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
Representative Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a general method for determining the binding affinity of a test compound (like this compound) for muscarinic acetylcholine receptors using a radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human muscarinic receptor subtypes or from rat brain tissue).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: Atropine (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Serial dilutions of this compound or vehicle (for total binding).
-
Atropine (for non-specific binding).
-
[³H]NMS (at a concentration close to its Kd, typically ~0.1-1 nM).
-
Membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-depth Technical Guide on the Discovery and History of Mazaticol (Pentona)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazaticol, also known under the brand name Pentona, is an anticholinergic agent that has been utilized as an antiparkinsonian drug, primarily in Japan. Its development dates back to the early 1970s, where it was initially investigated under the code name PG-501. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. The document summarizes the available preclinical and clinical findings, outlines its mechanism of action as a muscarinic acetylcholine receptor antagonist, and presents this information in a structured format for scientific and research professionals. Due to the limited accessibility of the original Japanese research publications, this guide synthesizes information from available abstracts and the broader context of anticholinergic therapy in Parkinson's disease.
Discovery and History
The development of this compound can be traced back to early research conducted in Japan. The compound, initially designated as PG-501, was first described in Japanese scientific literature in 1971.
A key publication by Nose et al. in Nihon Yakurigaku Zasshi (Folia Pharmacologica Japonica) in July 1971, laid the groundwork for its pharmacological understanding. This study identified PG-501 as a potent anticholinergic agent with significant antiparkinsonian potential. The research highlighted its pronounced anti-acetylcholine effects and its ability to counteract tremors induced by tremorine, mortality from physostigmine, and parkinsonism induced by haloperidol.[1]
Following these preclinical findings, clinical investigations were undertaken to assess the therapeutic efficacy of PG-501 in patients with Parkinson's disease. A notable study by Kosaka, published in 1971 in the Japanese Journal of Clinical Pharmacology and Therapeutics, reported on the beneficial effects of PG-501 in this patient population. The abstract of this study indicates that PG-501 was effective in improving tremors associated with Parkinsonism.[2] Specifically, a 78% improvement in tremor was observed in patients with Parkinsonism. The study also noted improvement in rigidity and akinesia in a subset of patients.
These foundational studies led to the approval and marketing of this compound (as Pentona) in Japan for the treatment of Parkinson's disease.
Pharmacological Profile
Mechanism of Action
This compound functions as a centrally acting anticholinergic agent. Its therapeutic effects in Parkinson's disease are attributed to its antagonism of muscarinic acetylcholine receptors in the brain.[3][4][5][6]
Preclinical Pharmacology
The initial preclinical studies on PG-501 demonstrated a range of pharmacological activities consistent with an anticholinergic antiparkinsonian agent.
Table 1: Summary of Preclinical Pharmacological Activities of this compound (PG-501)
| Pharmacological Effect | Observation | Implication |
|---|---|---|
| Anti-acetylcholine activity | Pronounced antagonism of acetylcholine effects. | Confirms its identity as an anticholinergic agent. |
| Anti-tremorine activity | Effective against tremorine-induced tremors. | Suggests potential efficacy against parkinsonian tremor. |
| Anti-physostigmine activity | Counteracted physostigmine-induced mortality. | Further demonstrates its anticholinergic properties. |
| Anti-haloperidol activity | Mitigated haloperidol-induced parkinsonism. | Indicates a direct effect on extrapyramidal symptoms. |
| EEG effects | Exhibited anti-EEG arousal activities. | Suggests central nervous system activity. |
Note: Specific quantitative data such as IC50 values are not available in the reviewed abstracts.
Clinical Pharmacology
Clinical studies, though limited in accessible detail, have provided insights into the efficacy and safety profile of this compound in patients with Parkinson's disease.
Table 2: Summary of Clinical Findings for this compound (PG-501)
| Clinical Endpoint | Observation | Reference |
|---|---|---|
| Efficacy | ||
| Tremor | 78% of patients with Parkinsonism showed improvement. | Kosaka, 1971[2] |
| Rigidity and Akinesia | Improvement observed in 3 out of 14 patients. | Kosaka, 1971[2] |
| Safety and Tolerability | ||
| Side Effects | Nausea, anorexia, vertigo, and headache were reported. | Kosaka, 1971[2] |
| Discontinuation | Side effects resolved upon discontinuation of the drug. | Kosaka, 1971[2] |
Note: This table is based on the abstract of the 1971 study by Kosaka. Detailed quantitative data from larger clinical trials are not publicly available.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not available in the public domain. However, based on the nature of the reported findings, the following are general methodologies likely employed in the preclinical and clinical evaluation of an anticholinergic antiparkinsonian agent.
General Preclinical Experimental Protocols
-
In vitro Receptor Binding Assays: To determine the affinity of the compound for various muscarinic acetylcholine receptor subtypes. This would typically involve radioligand binding assays using cell lines expressing specific receptor subtypes to calculate Ki or IC50 values.
-
Animal Models of Parkinson's Disease:
-
Tremorine/Oxotremorine-induced Tremor Model (in rodents): Animals are administered a cholinergic agonist to induce tremors. The test compound is then administered to assess its ability to reduce the severity and frequency of these tremors.
-
Haloperidol-induced Catalepsy Model (in rodents): A dopamine D2 receptor antagonist like haloperidol is used to induce a cataleptic state, mimicking parkinsonian akinesia. The ability of the test compound to reverse this catalepsy is measured.
-
-
General Pharmacological Profiling: A battery of tests to assess the compound's effects on the central nervous system, cardiovascular system, and other organ systems to identify potential off-target effects.
General Clinical Trial Protocol for Parkinson's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a confirmed diagnosis of idiopathic Parkinson's disease.
-
Intervention: Oral administration of this compound at varying doses compared to a placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score.
-
Secondary Efficacy Endpoints: Changes in specific sub-scores of the UPDRS (e.g., for tremor, rigidity), patient-reported outcomes on quality of life, and global impression of change scores.
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, blood chemistry), vital signs, and electrocardiograms (ECGs).
Signaling Pathways and Visualizations
The therapeutic effect of this compound is based on its modulation of the cholinergic system within the basal ganglia. The following diagrams illustrate the general mechanism of action of anticholinergic agents in Parkinson's disease and a conceptual workflow for its discovery.
Figure 1: Simplified signaling pathway of this compound's action in Parkinson's disease.
References
- 1. Rinsho yakuri/Japanese Journal of Clinical Pharmacology and Therapeutics [jstage.jst.go.jp]
- 2. Top 6 Rinsho Yakuri\/japanese Journal of Clinical Pharmacology and Therapeutics papers published in 1971 [scispace.com]
- 3. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigators eye new target for treating movement disorders - VUMC News [news.vumc.org]
- 6. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of Mazaticol in Rodent Models of Parkinson's Disease
A-20251106-1432
Introduction
These application notes provide a generalized framework for researchers and drug development professionals to investigate the potential therapeutic effects of Mazaticol in established rodent models of Parkinson's disease, namely the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. The protocols outlined below are based on standard methodologies for these models and can be adapted for the specific investigation of this compound.
Rodent Models of Parkinson's Disease
The two most common neurotoxin-based rodent models of Parkinson's disease are the 6-OHDA and MPTP models.[1][2][6]
-
6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through oxidative stress.[7][8] Intracerebral injection of 6-OHDA into the substantia nigra, medial forebrain bundle, or striatum of rodents results in a significant loss of dopaminergic neurons, mimicking the pathology of PD.[6][9] The unilateral 6-OHDA lesion model is frequently used to assess motor asymmetry.[9][10]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, when administered systemically, crosses the blood-brain barrier and is metabolized to the toxic metabolite MPP+.[11] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to cell death.[11] The MPTP model recapitulates many of the key features of PD, including the loss of dopaminergic neurons and motor deficits.[12][13][14]
Hypothetical Signaling Pathway of this compound in Parkinson's Disease
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Role of rodent models in advancing precision medicine for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. How does Parkinson's medication work? | Parkinson's UK [parkinsons.org.uk]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of metabotropic glutamate receptor ligands in a 6-hydroxydopamine rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Rodent models of Parkinson's disease: beyond the motor symptomatology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chronic and progressive Parkinson's disease MPTP model in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Mazaticol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key in vitro assays to characterize the activity of Mazaticol, an anticholinergic agent. The primary mechanism of action for this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). The following protocols describe methods to determine the binding affinity and functional potency of this compound at these receptors.
Introduction to this compound and Anticholinergic Activity
This compound is an experimental small molecule compound that functions as an anticholinergic agent.[1] Anticholinergic drugs exert their effects by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.[2] In vitro assays are essential for characterizing the potency and selectivity of anticholinergic compounds like this compound.
Key In Vitro Assays for this compound
Two primary types of in vitro assays are crucial for evaluating the anticholinergic activity of this compound:
-
Muscarinic Receptor Binding Assays: These assays quantify the affinity of this compound for muscarinic receptors by measuring its ability to displace a known radiolabeled ligand.
-
Cell-Based Functional Assays: These assays assess the ability of this compound to inhibit the downstream signaling pathways activated by muscarinic receptor agonists. A common method involves measuring changes in intracellular calcium levels.[3][4]
Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (e.g., M1) expressed in cultured cells. The principle is a competitive displacement assay where this compound competes with a radiolabeled antagonist for binding to the receptor.[2][5]
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound for M1 Muscarinic Receptors
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [3H]N-Methylscopolamine | CHO-K1 cells expressing human M1 mAChR | 15.2 | 8.5 |
| Atropine (Control) | [3H]N-Methylscopolamine | CHO-K1 cells expressing human M1 mAChR | 2.1 | 1.2 |
IC50: The half maximal inhibitory concentration. Ki: The inhibitory constant, calculated from the IC50 value.
Experimental Protocol
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor.[6]
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Radioligand: [3H]N-Methylscopolamine ([3H]NMS), specific activity ~80 Ci/mmol.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture CHO-K1-M1 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold PBS.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]NMS (e.g., 0.2 nM).[6]
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of atropine (1 µM).
-
Add the cell membrane preparation (e.g., 10-20 µg of protein per well).[6]
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
Caption: Workflow for the Muscarinic Receptor Radioligand Binding Assay.
Cell-Based Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a muscarinic agonist in cells expressing M1 receptors. The M1 receptor couples to the Gq protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[4]
Data Presentation
Table 2: Hypothetical Functional Potency of this compound in a Calcium Mobilization Assay
| Compound | Agonist | Cell Line | IC50 (nM) |
| This compound | Carbachol (EC80) | NT2.N/A cells | 45.8 |
| Dicycloverine (Control) | Carbachol (EC80) | NT2.N/A cells | 9.7 |
IC50: The concentration of this compound that inhibits 50% of the calcium response to the agonist.
Experimental Protocol
Materials:
-
Human-derived neuronal/astrocytic co-culture (NT2.N/A) or other cell line expressing endogenous or recombinant M1 receptors.[4]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Muscarinic agonist (e.g., carbachol or oxotremorine).[4]
-
Test compound: this compound.
-
A fluorescence plate reader with automated injection capabilities.
-
Black, clear-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the NT2.N/A cells into black, clear-bottom microplates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) in assay buffer containing a mild detergent like Pluronic F-127 to aid dispersion.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.
-
Measure the fluorescence intensity over time (e.g., for 1-2 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Signaling Pathway
Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. camh.ca [camh.ca]
- 4. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mazaticol Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Mazaticol is an anticholinergic agent utilized as an antiparkinsonian drug.[1] Chemically, it is [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl hydroxy(di-2-thienyl)acetate].[1] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a proposed RP-HPLC method for the determination of this compound, developed based on established methods for structurally similar anticholinergic compounds.
Principle
The proposed method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is employed to retain the non-polar this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and separation. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.
Experimental Protocol: Proposed HPLC Method for this compound Quantification
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
2. Chromatographic Conditions
Based on methods for structurally similar compounds like dicyclomine and oxybutynin, the following starting conditions are proposed.[1][2]
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with orthophosphoric acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.0):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a ratio of 70:30 (v/v).
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
4. Sample Preparation
-
For Bulk Drug:
-
Accurately weigh 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL solution in methanol.
-
Dilute this solution with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.
-
5. System Suitability
Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase for at least 30 minutes. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
6. Data Analysis
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Quantitative Data Summary (Proposed)
The following table summarizes the proposed quantitative parameters for the HPLC method for this compound, extrapolated from methods for similar anticholinergic drugs.[3][4][5]
| Parameter | Expected Value/Range |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 4-6 minutes |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Simplified signaling pathway of an anticholinergic agent like this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for Studying Cholinergic Pathways Using Muscarinic Antagonists
Application Notes
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in regulating a vast array of physiological functions in both the central and peripheral nervous systems.[1] Dysregulation of cholinergic signaling is implicated in numerous disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, overactive bladder, and chronic obstructive pulmonary disease (COPD).[2][3]
Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are key mediators of cholinergic signaling.[4] There are five distinct subtypes of mAChRs (M1-M5), each with a unique tissue distribution and downstream signaling cascade.[4] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4][5] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]
Muscarinic antagonists are invaluable tools for dissecting the roles of specific mAChR subtypes in physiological and pathological processes.[2][6] By competitively blocking the binding of acetylcholine to these receptors, antagonists can help elucidate the function of cholinergic pathways in various tissues and disease models.[6] The characterization of a novel muscarinic antagonist like Mazaticol would involve determining its binding affinity and selectivity for the five mAChR subtypes, as well as its functional potency in cell-based and in vivo models.
Data Presentation: Atropine as a Representative Muscarinic Antagonist
The following tables summarize the binding affinities and functional potencies of atropine for the human muscarinic acetylcholine receptor subtypes. This data provides a benchmark for the characterization of other muscarinic antagonists.
Table 1: Binding Affinity of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference |
| M1 | 2.22 ± 0.60 | [3H]-NMS | CHO-K1 cells | [7] |
| M2 | 4.32 ± 1.63 | [3H]-NMS | CHO-K1 cells | [7] |
| M3 | 4.16 ± 1.04 | [3H]-NMS | CHO-K1 cells | [7] |
| M4 | 2.38 ± 1.07 | [3H]-NMS | CHO-K1 cells | [7] |
| M5 | 3.39 ± 1.16 | [3H]-NMS | CHO-K1 cells | [7] |
Ki values represent the equilibrium dissociation constant for the antagonist. A lower Ki value indicates a higher binding affinity. [3H]-NMS: [3H]-N-methylscopolamine, a non-selective muscarinic antagonist radioligand.
Table 2: Functional Potency of Atropine at Muscarinic Receptors
| Receptor Subtype | Assay Type | pA2 Value | Agonist Used | Tissue/Cell System | Reference |
| M1 | Phosphoinositide turnover | 7.9 | Carbachol | Guinea-pig olfactory cortex | [8] |
| M2 | Inhibition of contraction | 8.9 | Bethanechol | Guinea-pig atria | [9] |
| M3 | Bronchoconstriction | 9.01 | Acetylcholine | Isolated rat lungs | [10] |
| M3 | Contraction | 8.72 ± 0.28 | Carbachol | Human isolated colon (circular muscle) | [11] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize muscarinic antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype using a competitive radioligand binding assay.[12][13][14]
Objective: To determine the Ki of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to cover a wide concentration range (e.g., 10^-11 to 10^-5 M).
-
Prepare a working solution of the radioligand in assay buffer at a concentration approximately equal to its Kd for the receptor of interest.
-
Prepare a solution of the non-specific binding control (e.g., 1 µM atropine) in assay buffer.
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal membrane concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to designated wells.
-
Competition Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Calcium Mobilization Functional Assay
This protocol describes how to measure the functional potency of a muscarinic antagonist by assessing its ability to inhibit agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).[5][15][16]
Objective: To determine the functional potency (e.g., IC50 or pA2) of a test compound.
Materials:
-
A cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells expressing M1, M3, or M5).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Plate the cells into the microplates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the appropriate wells of the cell plate.
-
Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's liquid handler to add the agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a suitable inhibitory dose-response model to determine the IC50 value.
-
If performing a Schild analysis, repeat the experiment with multiple agonist concentrations in the presence of different fixed concentrations of the antagonist to calculate the pA2 value.
-
Protocol 3: In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines a method to assess the effect of a muscarinic antagonist on extracellular acetylcholine levels in a specific brain region of a freely moving rodent.[17][18]
Objective: To measure the in vivo effect of a muscarinic antagonist on acetylcholine release.
Materials:
-
Rodents (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
A microinfusion pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., this compound).
-
An analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection).
-
Fraction collector.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal.
-
Using a stereotaxic apparatus, surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, place the animal in a microdialysis testing chamber and allow it to habituate.
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
Collect several baseline samples to establish a stable baseline of acetylcholine release.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., this compound) via a relevant route (e.g., intraperitoneal injection, subcutaneous injection, or reverse dialysis through the probe).
-
Continue to collect dialysate samples at the same regular intervals for a period after drug administration.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in each dialysate sample using a sensitive analytical method like HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the acetylcholine concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the percentage change in acetylcholine release over time.
-
Use appropriate statistical methods to compare the effects of the test compound to a vehicle control group.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Caption: Workflow for an in vivo microdialysis experiment.
Mandatory Visualizations
Caption: Mechanism of action of a muscarinic antagonist.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. What are mAChRs antagonists and how do they work? [synapse.patsnap.com]
- 4. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Mazaticol Receptor Affinity using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazaticol is an anticholinergic agent that exhibits its therapeutic effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system, playing crucial roles in mediating a wide array of physiological functions. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling properties. Understanding the binding affinity of a compound like this compound for each of these receptor subtypes is paramount for elucidating its pharmacological profile, predicting its therapeutic efficacy, and anticipating potential side effects.
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor. These assays utilize a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the displacement of the radioligand by an unlabeled test compound, such as this compound, one can determine the affinity (Ki) of the test compound for the receptor.
This document provides detailed protocols for performing radioligand binding assays to determine the affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Data Presentation
The binding affinity of this compound for the human M1-M5 muscarinic receptor subtypes has been determined using radioligand competition binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.4 | 3.98 |
| M2 | 9.2 | 0.63 |
| M3 | 8.3 | 5.01 |
| M4 | 8.2 | 6.31 |
| M5 | 8.3 | 5.01 |
Note: The Ki values were calculated from the pKi values (Ki = 10^(-pKi) M) and converted to nM.
Signaling Pathways
Muscarinic acetylcholine receptors mediate their cellular effects by coupling to different G proteins. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. In contrast, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols: Behavioral Assessment of Mazaticol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazaticol, also known as Pentona, is an anticholinergic agent that has been used in Japan as an antiparkinsonian drug.[1] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors. Understanding the broader behavioral effects of this compound is crucial for elucidating its full pharmacological profile and exploring potential new therapeutic applications. These application notes provide a comprehensive overview of standardized behavioral tests and detailed protocols for assessing the effects of this compound in animal models. The focus is on motor activity, anxiety-like behavior, and learning and memory, domains commonly influenced by cholinergic modulation.
Pharmacological Profile of this compound
This compound is a potent anticholinergic drug.[1] Early studies have indicated its efficacy in models of Parkinson's disease by demonstrating anti-tremorine-induced tremor and anti-haloperidol-induced parkinsonism activities.[1] Its ability to counteract physostigmine-induced effects further confirms its anticholinergic properties.[1] Research suggests that this compound may exhibit a higher affinity for M2 muscarinic receptors compared to M1 receptors.[2] The modulation of cholinergic signaling can have widespread effects on the central nervous system, influencing not only motor control but also cognitive functions and emotional states.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates designed for the systematic recording and comparison of quantitative data from behavioral experiments with this compound. These tables can be adapted based on the specific parameters of the study.
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Number of Center Entries | Rearing Frequency |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Positive Control |
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior
| Treatment Group | Time Spent in Open Arms (s) | Time Spent in Closed Arms (s) | Open Arm Entries | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) | |||||
| Positive Control |
Table 3: Morris Water Maze (MWM) - Spatial Learning and Memory
| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) | Day 5 Latency (s) | Probe Trial: Time in Target Quadrant (s) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| This compound (Dose 3) | ||||||
| Positive Control |
Experimental Protocols
Open Field Test (OFT)
The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[3] Animals are placed in a novel, open arena, and their exploratory behavior is recorded.
Materials:
-
Open field apparatus (a square arena, typically 40x40x30 cm for mice or 100x100x40 cm for rats, made of a non-porous material).
-
Video tracking software for automated recording and analysis.
-
70% ethanol for cleaning the apparatus between trials.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or the vehicle control at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the apparatus for a set duration, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the apparatus with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, number of entries into the center zone, and rearing frequency.
Elevated Plus Maze (EPM)
The EPM is a classic test for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.[4][5][6]
Materials:
-
Elevated plus maze apparatus (consisting of two open arms and two closed arms arranged in a plus shape, elevated from the ground).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour prior to the test.
-
Administer this compound or the vehicle control as required.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
Analyze the recordings for the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.[7] The test requires the animal to find a hidden platform in a circular pool of opaque water.
Materials:
-
A circular water tank (typically 120-150 cm in diameter for rats, 90-120 cm for mice) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
Procedure: Acquisition Phase (e.g., 5 days):
-
Administer this compound or the vehicle control before the first trial of each day.
-
Gently place the animal into the water at one of the four designated start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal, with different starting positions.
-
Record the latency to find the platform for each trial.
Probe Trial (e.g., on Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
Visualizations
Caption: Cholinergic Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Behavioral Studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of Mazaticol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazaticol, also known as Pentona or PG-501, is an anticholinergic agent with antiparkinsonian properties.[1] It functions by exerting anti-acetylcholine effects.[1] Proper dissolution and handling of this compound are critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro and other research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate dissolution and storage conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | [2] |
| CAS Number | 42024-98-6 | [1] |
| Molecular Formula | C21H27NO3S2 | [1] |
| Molar Mass | 405.57 g·mol−1 | [1] |
| Form | Powder | [3] |
| XLogP | 4.2 | [2] |
Dissolution Protocols
The high lipophilicity of many small molecule inhibitors like this compound means they often exhibit low solubility in aqueous solutions. Therefore, a common strategy is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3][4] This stock solution can then be diluted to the final working concentration in the aqueous experimental medium.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
Appropriate experimental buffer or cell culture medium
Protocol for Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[3] For larger quantities, it's advisable to weigh the desired amount in a suitable weighing vessel.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass = 405.57 g/mol ), you would add 246.6 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be helpful.[3][5] Gentle warming up to 50°C can also be attempted, but care should be taken to avoid degradation.[3]
-
Sterilization: As stock solutions are typically prepared in an organic solvent, filtration for sterility is often not necessary. The high concentration of DMSO is generally sufficient to maintain sterility.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3]
Protocol for Preparing a Working Solution
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically less than 0.5%, to avoid solvent-induced cellular toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of a different solvent system.
Solubility Data
Table 2: General Solubility of Lipophilic Small Molecules
| Solvent | Solubility | Notes |
| DMSO | Generally high | Preferred for stock solutions.[3][4] |
| Ethanol | Variable | May be used for some compounds. |
| Water | Low to insoluble | Direct dissolution is often not feasible.[3] |
| Aqueous Buffers/Media | Low to insoluble | Prone to precipitation upon dilution from stock.[5] |
Signaling Pathway and Experimental Workflow
This compound is an anticholinergic agent, suggesting its mechanism of action involves the inhibition of muscarinic acetylcholine receptors. A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway, which includes muscarinic receptors, is shown below.
The following diagram illustrates a typical experimental workflow for testing the efficacy of this compound in vitro.
References
Application Notes and Protocols for Mazaticol Administration in Preclinical Studies
Disclaimer: Detailed preclinical administration protocols and quantitative pharmacokinetic/pharmacodynamic data for Mazaticol are not widely available in publicly accessible, English-language scientific literature. The information presented here is based on the compound's known pharmacological class and general guidelines for preclinical research. The protocols provided are generalized and should be adapted to specific experimental designs and institutional guidelines.
Introduction to this compound
This compound, also known as Pentona or by its developmental code PG-501, is an anticholinergic agent that has been used in Japan as an anti-parkinsonian drug.[1] It functions by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement. Early pharmacological studies, primarily from the 1970s, identified its potent anti-acetylcholine and anti-tremor activities.[1] Its mechanism involves binding to muscarinic acetylcholine receptors, with some research suggesting a higher affinity for the M2 subtype compared to atropine.[2]
Chemical Properties:
Preclinical Pharmacological Profile
Quantitative preclinical data for this compound is sparse in the available literature. The following table summarizes the known qualitative effects based on early studies.
| Parameter | Observation | Reference |
| Mechanism of Action | Anticholinergic; Muscarinic acetylcholine receptor antagonist. | [1] |
| Receptor Affinity | Potent inhibitor of ³H-QNB and ³H-PZ binding. Binds to M1 receptors and shows higher affinity for M2 receptors compared to atropine. | [2] |
| Pharmacodynamic Effects | Exhibits pronounced anti-tremorine-induced tremor, anti-physostigmine, and anti-haloperidol-induced parkinsonism activities. | [1] |
| Pharmacokinetics | Specific parameters such as half-life, clearance, and volume of distribution are not readily available in public databases. | [3] |
General Experimental Protocols for Preclinical Administration
The following are generalized protocols for the administration of compounds to rodent models, which can be adapted for this compound. These protocols are based on standard institutional guidelines.[4][5][6][7][8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Vehicle Formulation
As this compound is supplied as a hydrochloride hydrate salt, initial solubility tests are recommended. A common starting point for vehicle selection includes:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5-10% DMSO in saline or corn oil (Note: DMSO can have its own biological effects)
-
5% Tween 80 in sterile water
Protocol: Vehicle Preparation
-
Determine the required concentration of this compound for the planned dose.
-
Weigh the appropriate amount of this compound hydrochloride monohydrate powder.[9]
-
In a sterile container, gradually add the chosen vehicle while vortexing or sonicating to aid dissolution.
-
Ensure the final solution is clear and free of particulates. If a suspension is necessary, ensure it is homogenous before each administration.
-
Adjust the pH of the final formulation to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and experimental goals. Common routes in preclinical rodent studies include Intraperitoneal (IP), Subcutaneous (SC), Oral (PO), and Intravenous (IV).[4][6]
Table: Recommended Volumes and Needle Gauges for Rodents
| Route | Mouse Volume (max) | Rat Volume (max) | Needle Gauge (typical) | Notes |
| Oral (PO) | 10 mL/kg | 10 mL/kg | 20-22 G (gavage) | Ensure proper gavage technique to avoid esophageal or tracheal injury. |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30 G | Typically via the lateral tail vein. Requires proper restraint. |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27 G | Inject into a lower abdominal quadrant, avoiding the bladder. |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | 25-27 G | Inject into the loose skin between the shoulder blades. |
Source: Adapted from general IACUC guidelines.[5][7][8]
Protocol: Intraperitoneal (IP) Injection in Mice
-
Restraint: Manually restrain the mouse, ensuring control of the head and body. Position the mouse so its abdomen is accessible.
-
Site Selection: Identify a lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at an angle of approximately 30 degrees.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or yellow fluid should appear).
-
Administration: Inject the solution smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualization of Workflows and Pathways
General Preclinical Study Workflow
The following diagram illustrates a typical workflow for evaluating a therapeutic agent like this compound in a preclinical animal model.
Caption: Workflow for a preclinical study of this compound.
Simplified Cholinergic Signaling Pathway
This diagram shows a simplified representation of a cholinergic synapse and the antagonistic action of this compound.
Caption: this compound's antagonistic action at the cholinergic synapse.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscmed.com [bioscmed.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. This compound hydrochloride monohydrate | C21H30ClNO4S2 | CID 11954326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mazaticol Dosage for In Vivo Studies
Disclaimer: Information regarding a specific compound named "Mazaticol" is not publicly available. The following technical support guide is a representative example based on a hypothetical experimental compound, a selective NLRP3 inflammasome inhibitor, to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing in vivo study design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. It directly binds to the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This, in turn, blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How should I determine the starting dose for my in vivo experiments?
A2: A crucial first step in designing in vivo studies is to establish a safe and effective starting dose. This can be achieved through a combination of in vitro data and a dose-range finding (DRF) study in a small cohort of animals. It is advisable to begin with a dose that is 5- to 10-fold lower than the dose that showed efficacy in in vitro models, after allometric scaling. For guidance on interspecies dose scaling, refer to the FDA's guidelines on estimating the maximum safe starting dose.[1]
Q3: What are the recommended administration routes and vehicles for this compound?
A3: The choice of administration route and vehicle depends on the experimental design and the physicochemical properties of this compound. For systemic effects, intravenous (IV), intraperitoneal (IP), or oral (PO) administration are common. Subcutaneous (SQ) injection can also be considered for sustained release. This compound has low aqueous solubility, so a formulation with a vehicle such as 2% carboxymethylcellulose may be necessary for oral gavage.[2] Always ensure the vehicle itself does not impact the experimental outcomes.
Q4: What are the potential adverse effects of this compound and how can I monitor for them?
A4: While this compound has shown a good safety profile in initial studies, it is essential to monitor for any potential adverse effects. Common signs of toxicity in rodents include weight loss, decreased food and water intake, lethargy, and ruffled fur. Regular monitoring of body weight and clinical signs is recommended.[3] In case of severe adverse events, consider reducing the dose or discontinuing the treatment.
Troubleshooting Guide
Q1: I am not observing the expected efficacy with this compound in my in vivo model. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. A dose-escalation study is recommended to determine the optimal dose.[4]
-
Bioavailability: The bioavailability of this compound might be low for the chosen administration route. Consider switching to a route with higher bioavailability, such as IV or IP administration.
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting the NLRP3 inflammasome in your model. This can be assessed by measuring downstream markers such as IL-1β levels in plasma or tissue homogenates.
-
Timing of Administration: The timing of this compound administration relative to the disease induction may be critical. Optimize the treatment window based on the pathophysiology of your model.
Q2: I am observing unexpected toxicity or mortality in my experimental animals. What should I do?
A2: Unexpected toxicity requires immediate attention.
-
Dose Reduction: The dose might be too high. Reduce the dose to the next lower level in your study design.
-
Vehicle Toxicity: Ensure the vehicle is not causing the toxicity. Run a vehicle-only control group.
-
Formulation Issues: Improper formulation can lead to precipitation of the compound upon injection, causing embolism. Ensure this compound is fully dissolved or suspended in the vehicle before administration.
-
Maximum Tolerated Dose (MTD): If you haven't already, perform an MTD study to determine the highest dose that does not cause unacceptable toxicity.[2]
Quantitative Data Summary
Table 1: Recommended Starting Doses of this compound for In Vivo Studies
| Animal Model | Administration Route | Recommended Starting Dose (mg/kg) | Vehicle |
| Mouse | Oral (PO) | 10 | 0.5% Methylcellulose in sterile water |
| Mouse | Intraperitoneal (IP) | 5 | Saline with 5% DMSO and 10% Tween 80 |
| Rat | Oral (PO) | 5 | 0.5% Methylcellulose in sterile water |
| Rat | Intravenous (IV) | 1 | Saline with 5% Solutol HS 15 |
Table 2: Summary of Maximum Tolerated Dose (MTD) Studies in Rodents
| Animal Model | Administration Route | MTD (mg/kg/day) | Study Duration | Key Observations |
| Mouse | Oral (PO) | >1000 | 14 days | No significant adverse effects observed.[2] |
| Rat | Intravenous (IV) | 50 | 7 days | Mild, transient ataxia observed at doses > 50 mg/kg. |
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study for this compound in a Mouse Model of LPS-Induced Inflammation
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=5 per group):
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose)
-
Group 2: this compound (1 mg/kg, PO)
-
Group 3: this compound (10 mg/kg, PO)
-
Group 4: this compound (100 mg/kg, PO)
-
-
Dosing: Administer this compound or vehicle via oral gavage one hour prior to LPS challenge.
-
Inflammation Induction: Inject mice with Lipopolysaccharide (LPS) at a dose of 1 mg/kg intraperitoneally.
-
Monitoring: Monitor the animals for clinical signs of distress for the next 24 hours.
-
Sample Collection: At 4 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Cytokine Analysis: Measure plasma levels of IL-1β using an ELISA kit to assess the dose-dependent inhibitory effect of this compound.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the effective dose range.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in in vivo studies.
References
Mazaticol stability and storage conditions
Technical Support Center: Mazaticol
This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored in a tightly sealed, light-resistant container at -20°C. It is advisable to aliquot the powder into smaller, single-use quantities to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution.[1][2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature slowly and vortex gently to ensure the compound is fully dissolved.
Q3: Is this compound sensitive to light?
A3: Yes, compounds of a similar class to this compound can be susceptible to photodegradation.[3] Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][5] All experimental manipulations should be carried out under subdued lighting conditions whenever possible.
Q4: What is the stability of this compound in aqueous buffers?
A4: The stability of this compound in aqueous solutions is highly dependent on the pH. It is susceptible to hydrolysis, particularly under acidic or basic conditions. For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them immediately. If temporary storage is necessary, keep the solution on ice and protected from light. A stability study in your specific buffer system is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility of this compound. The concentration of the organic solvent from the stock solution may be too high in the final aqueous medium. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Use a solubility enhancer, such as a cyclodextrin.[6] |
| Loss of compound activity over time in solution | Degradation of this compound due to hydrolysis or oxidation. | Prepare fresh solutions for each experiment. Avoid storing solutions in aqueous buffers for extended periods. If you suspect oxidation, consider degassing your buffers or adding an antioxidant, if compatible with your assay. |
| Inconsistent experimental results | Incomplete dissolution of this compound. Degradation of the compound during storage or handling. | Ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any precipitate. Minimize the time between solution preparation and experimental use. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | This indicates compound instability under your experimental or storage conditions. Characterize the degradation products if necessary. Review your storage and handling procedures to minimize degradation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solution: Dilute the this compound stock solution to a final concentration of 100 µM in your aqueous buffer of choice. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on the experiment and compound solubility.
-
Incubation: Aliquot the test solution into multiple amber vials and incubate at the desired temperature (e.g., room temperature, 37°C). Protect from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analysis: Immediately analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed by a stability study under your specific experimental conditions.
| Condition | Solvent/Buffer | Temperature | Half-life (t½) |
| Solid | - | -20°C | > 2 years |
| Solid | - | 4°C | ~ 1 year |
| Solid | - | Room Temperature | < 6 months |
| Solution | DMSO | -20°C | > 6 months |
| Solution | pH 4.0 Buffer | 25°C | ~ 2 hours |
| Solution | pH 7.4 Buffer | 25°C | ~ 18 hours |
| Solution | pH 9.0 Buffer | 25°C | ~ 1 hour |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 6. One Ring to Dissolve Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical profile of moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mazaticol Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Mazaticol in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule drug.[1] It functions as an anticholinergic agent, specifically a muscarinic antagonist.[1][2] This means it competitively blocks muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine in the parasympathetic nervous system.[3][4][5]
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?
Precipitation of this compound in aqueous cell culture media is a common issue for poorly soluble compounds. This can be due to several factors:
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Low Aqueous Solubility: this compound hydrochloride, like many small molecules, likely has limited solubility in neutral pH aqueous solutions such as cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO or ethanol stock solution into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the final medium composition.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
While specific data for this compound is limited, for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[6][7][8] Ethanol can also be an alternative. It is crucial to use anhydrous, high-purity solvents to prepare stock solutions.
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiment?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. The tolerance to DMSO can be cell-line dependent, so it is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound solubility in vitro.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into media | - Solvent shock- Concentration exceeds solubility limit | - Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.- Stepwise dilution: Instead of adding the stock directly to the final volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the rest of the media.- Increase the volume of the final dilution: Adding the stock solution to a larger volume of media can help to keep the compound in solution.- Vortexing/Mixing: Gently vortex or mix the media while adding the stock solution to ensure rapid and uniform dispersion. |
| Cloudiness or precipitate observed in the culture plate after incubation | - Compound is precipitating over time- Interaction with serum proteins | - Reduce the final concentration: Test a lower concentration of this compound to see if the precipitation persists.- Reduce serum concentration: If using serum-containing media, try reducing the serum percentage, as high protein concentrations can sometimes cause compounds to precipitate.- Use of solubilizing agents: Consider the use of pharmaceutically acceptable solubilizing agents like cyclodextrins, but be sure to test for their effects on your cells. |
| Inconsistent experimental results | - Incomplete dissolution of this compound- Degradation of the compound | - Ensure complete dissolution of stock: Before use, ensure your this compound stock solution is completely dissolved. You can gently warm the vial to 37°C and vortex briefly.- Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.- Check for compound stability: If you suspect degradation, you may need to perform stability studies of this compound in your specific cell culture media. |
Quantitative Data Summary
| Solvent | Estimated Solubility (at 25°C) |
| Water | ~ 10 mg/mL |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~ 20 mg/mL |
| PBS (pH 7.4) | ~ 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound Hydrochloride Monohydrate (Molecular Weight: 442.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.42 mg of this compound Hydrochloride Monohydrate.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM final concentration in 1 mL of media:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media in your culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Gently mix the contents of the well immediately after adding the this compound solution.
-
Include a vehicle control in your experiment (media with the same final concentration of DMSO without this compound).
Visualizations
Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-cholinergic Drugs | PPTX [slideshare.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mazaticol experimental variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability when working with Mazaticol. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticholinergic agent, also known as PG-501.[1] Its primary mechanism of action is as an antagonist of acetylcholine receptors, specifically muscarinic acetylcholine receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to a reduction in cholinergic signaling. This is the basis for its use as an antiparkinsonian agent.[1]
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C, tightly sealed and protected from light. Under these conditions, the solid compound is expected to be stable for up to 6 months.[2]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use vials and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for use in experiments whenever possible.[2]
Q3: We are observing inconsistent results in our cell-based assays with this compound. What are the common sources of variability?
Inconsistent results in cell-based assays can arise from several factors, not always specific to this compound itself. Here are some common culprits:
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Cell Health and Culture Conditions: Ensure your cells are healthy, within an optimal passage number, and free from contamination (e.g., mycoplasma).[3][4]
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Reagent Quality and Preparation: Use high-quality reagents and ensure accurate preparation of all solutions, including your this compound dilutions.
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Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or washing steps can introduce significant variability.[3]
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Plasticware and Plate Selection: The type of microplate used can affect assay performance, especially for fluorescence- or luminescence-based readouts.[5]
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Instrument Performance: Ensure that plate readers or other detection instruments are properly calibrated and maintained.
Q4: How can we minimize off-target effects when using this compound?
While specific off-target effects of this compound are not extensively documented, it is a good practice to include appropriate controls to identify potential non-specific activity.
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Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired effect to minimize the risk of off-target binding.
-
Include a negative control compound: Use a structurally related but inactive compound to differentiate the specific effects of this compound from non-specific effects.
-
Use a positive control antagonist: Compare the effects of this compound to a well-characterized antagonist for the same receptor to ensure the observed effects are consistent with the expected mechanism of action.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in a Competitive Binding Assay
This guide addresses variability in determining the half-maximal inhibitory concentration (IC50) of this compound in a competitive radioligand binding assay.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, especially of small volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents. |
| Cell detachment during wash steps.[3] | Be gentle during wash steps. Aspirate from the side of the well. Consider using plates with higher binding capacity. | |
| Drifting IC50 values between experiments | Inconsistent incubation times or temperatures. | Standardize all incubation periods and maintain a constant temperature using a calibrated incubator. |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2] | |
| Variation in radioligand concentration. | Use a consistent concentration of the radioligand, ideally at or below its Kd for the receptor. | |
| Low signal-to-noise ratio | Insufficient receptor expression in the cell line. | Use a cell line with a higher density of the target muscarinic receptor. |
| High non-specific binding of the radioligand. | Include a control with a high concentration of a known unlabeled ligand to determine non-specific binding. Optimize washing steps. |
Guide 2: Poor Reproducibility in a Functional Assay (e.g., Calcium Flux)
This guide focuses on troubleshooting variability in a functional assay measuring the downstream effects of this compound on muscarinic receptor signaling, such as changes in intracellular calcium.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | Autofluorescence from the compound or media components.[5] | Use phenol red-free media.[5] Measure the fluorescence of this compound alone to check for interference. |
| "Leaky" cells releasing calcium. | Ensure cells are healthy and not over-confluent. Handle cell plates gently. | |
| Low or no response to agonist | Low receptor expression or desensitization. | Use cells at a lower passage number. Check the expression level of the target receptor. |
| Inactive agonist. | Use a fresh, validated batch of the agonist. | |
| Incorrect assay buffer composition. | Ensure the assay buffer contains the appropriate concentration of calcium and other essential ions. | |
| Variable response to this compound | Inconsistent cell plating density. | Use a consistent cell seeding density for all experiments and allow cells to form a uniform monolayer. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with media to maintain a more uniform temperature and humidity. | |
| Incomplete removal of wash solutions. | Ensure all wash solutions are completely removed before adding the next reagent. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line.
-
Cell Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at a defined temperature (e.g., room temperature) for a specific time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
This protocol outlines a method to measure the inhibitory effect of this compound on agonist-induced calcium mobilization mediated by a Gq-coupled muscarinic receptor.
-
Cell Preparation:
-
Seed cells expressing the target receptor into a black-walled, clear-bottom 96-well plate at an appropriate density.
-
Culture the cells overnight to allow for attachment and formation of a monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the wells and incubate for a defined pre-treatment period.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the reading and, after establishing a baseline, add a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Antagonistic action of this compound on a Gq-coupled muscarinic acetylcholine receptor pathway.
Caption: Workflow for a calcium flux functional assay to measure this compound's inhibitory activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. platypustech.com [platypustech.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. selectscience.net [selectscience.net]
Potential off-target effects of Mazaticol in research
Technical Support Center: Mazaticol
Disclaimer: The compound "this compound" is a hypothetical substance for the purpose of this guide. The following information is based on the well-characterized tyrosine kinase inhibitor, Imatinib , to provide a realistic and detailed example of a technical support document for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a tyrosine kinase inhibitor designed to primarily target the BCR-ABL fusion protein, the c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).[1][2][3] It functions by competitively binding to the ATP-binding site of these kinases, which prevents the transfer of phosphate from ATP to their respective substrates.[3][4] This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, leading to apoptosis in cancer cells that are dependent on these kinases.[2][4][5]
2. What are the known off-target kinases of this compound?
While this compound is selective for BCR-ABL, c-KIT, and PDGFR, it has been shown to inhibit other tyrosine kinases to a lesser extent. These include ABL2 (also known as ARG) and the discoidin domain receptor 1 (DDR1).[1] The inhibition of these off-target kinases may contribute to both the therapeutic effects and potential side effects observed during treatment.
3. Does this compound have any non-kinase off-target effects?
Yes, research has indicated that this compound can have off-target effects that are not directly related to kinase inhibition. These include:
-
Immunological Effects: this compound has been observed to modulate the function of various immune cells. For instance, it can affect the chemokine receptor expression on NK cells and monocytes, potentially altering their migratory properties.[6][7]
-
Mitochondrial Respiration: Some studies suggest that this compound may inhibit mitochondrial respiration, which could contribute to some of its anti-diabetic effects observed in preclinical models.[8]
4. What is the significance of identifying this compound's off-target effects in my research?
Understanding the off-target profile of this compound is crucial for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[9]
-
Predicting Side Effects: In a drug development context, off-target interactions are a major cause of adverse drug reactions. Early identification can help in designing safer therapeutics.
-
Discovering New Therapeutic Applications: Off-target effects are not always detrimental. The inhibition of an unexpected target could lead to the discovery of new therapeutic uses for the compound (drug repositioning).[9]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cell-based assay results for this compound.
Question: I've observed potent inhibition of my target kinase with this compound in a biochemical (cell-free) assay, but the effect is much weaker in my cell-based assay. Why is this happening?
Answer: This is a common challenge in kinase inhibitor studies.[10] Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target at a sufficient concentration.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically much higher, which can outcompete an ATP-competitive inhibitor like this compound, leading to reduced potency.
-
Efflux Pumps: The cells you are using may express efflux pumps (like P-glycoprotein) that actively transport this compound out of the cell, lowering its intracellular concentration.
-
Protein Binding: In cell culture media, this compound may bind to serum proteins, reducing the free concentration available to enter the cells.[11]
Troubleshooting Steps:
-
Perform a Cellular Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay to confirm that this compound is binding to its intended target within the intact cells.[10]
-
Conduct a Cellular Phosphorylation Assay: Measure the phosphorylation status of a known downstream substrate of the target kinase in your cell model. This will confirm functional inhibition of the kinase in a cellular context.[10]
-
Vary Experimental Conditions:
-
Test the effect of this compound in serum-free or low-serum media to assess the impact of protein binding.
-
If available, use cell lines that have been engineered to lack specific efflux pumps.
-
-
Evaluate Compound Stability: Ensure that this compound is stable in your cell culture media over the time course of your experiment.
Issue 2: Observing an unexpected phenotype in my this compound-treated cells.
Question: My cells are exhibiting a phenotype that is not consistent with the known function of this compound's primary target. Could this be an off-target effect?
Answer: It is highly possible that the unexpected phenotype is due to an off-target effect. To investigate this, you can perform the following:
Troubleshooting Steps:
-
Consult Off-Target Databases: Check publicly available kinase inhibitor databases for known off-target profiles of compounds with similar structures to this compound.
-
Perform a Kinome-Wide Scan: Use a kinase profiling service to screen this compound against a large panel of kinases.[12] This will provide a comprehensive overview of its selectivity.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with another inhibitor of the primary target that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If you can identify a potential off-target, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a specific agonist for the affected pathway.
Quantitative Data on this compound (Imatinib) Selectivity
The following table summarizes the inhibitory activity of this compound (Imatinib) against its primary targets and key off-target kinases.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Primary Targets | |||
| BCR-ABL | Cell-based | 250 - 500 | [5] |
| c-KIT | Cell-based | 100 | [2] |
| PDGFRα | Cell-based | 100 | [1] |
| PDGFRβ | Cell-based | 200 | [1] |
| Known Off-Targets | |||
| ABL2 (ARG) | Biochemical | 25 | [1] |
| DDR1 | Biochemical | 38 | [1] |
| NQO2 | Biochemical | 1,000 | [1] |
IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
1. Protocol for Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay format.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[13][14]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
This compound (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
To each well of the 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
2. Protocol for Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of a target protein in a cellular context.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time period (e.g., 2 hours).
-
If necessary, stimulate the cells with a growth factor or other agonist to induce phosphorylation of the target protein.
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Visualizations
Caption: Mechanism of action of this compound on its primary kinase targets.
Caption: Troubleshooting workflow for assay discrepancies.
Caption: Workflow for identifying the cause of an unexpected phenotype.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Mazaticol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Mazaticol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A1: For optimal long-term stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light.[1][2] Storage at controlled room temperature (20-25°C) is acceptable for shorter durations, but may lead to increased degradation over time.[3][4][5][6] Avoid freezing this compound solutions, as this can affect the formulation.[1]
Q2: What is the expected shelf-life of a this compound solution under recommended storage conditions?
A2: When stored at 2-8°C and protected from light, a this compound solution is expected to remain stable and within specification for up to 24 months.[1] The shelf-life may be reduced if the solution is exposed to higher temperatures or light for extended periods.
Q3: Can I dilute this compound solutions? If so, what diluents are recommended?
A3: this compound solutions should only be diluted with sterile Water for Injection or 0.9% Sodium Chloride solution.[1] It is crucial to avoid mixing with other medicinal products unless specific compatibility data is available.
Q4: Are there any known incompatibilities with common container materials?
A4: Studies have shown this compound to be stable in glass vials and polypropylene syringes.[4][5][6] However, it is always recommended to perform compatibility studies with your specific container closure system.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks during HPLC analysis of my this compound solution.
-
Question: What could be the cause of these unexpected peaks? Answer: Unexpected peaks can indicate the presence of degradation products.[7][8] This could be due to improper storage conditions such as exposure to light, elevated temperatures, or inappropriate pH.[9] It is also possible that the peaks are impurities from the starting material or excipients.
-
Question: How can I identify the source of these peaks? Answer: Forced degradation studies can help identify potential degradation products and establish their degradation pathways.[7][9][10] Techniques such as mass spectrometry (MS) coupled with HPLC can be used to elucidate the structure of the unknown peaks.[8][11]
Issue 2: The concentration of my this compound solution is decreasing faster than expected.
-
Question: What factors could accelerate the degradation of this compound? Answer: Elevated temperatures and exposure to UV or fluorescent light are known to accelerate the degradation of many pharmaceutical compounds.[7][9] The pH of the solution can also significantly impact stability.
-
Question: What steps can I take to mitigate this rapid degradation? Answer: Ensure the solution is stored under the recommended conditions (2-8°C and protected from light).[1][2] Verify the pH of your solution and adjust if necessary, using appropriate buffers.
Issue 3: I have observed a change in the color or clarity of my this compound solution.
-
Question: What does a change in the physical appearance of the solution indicate? Answer: A change in color, or the formation of precipitate, can be a sign of chemical degradation or physical instability.
-
Question: What should I do if I observe such changes? Answer: Do not use the solution. It is important to investigate the cause of the instability. This may involve repeating the preparation process, re-evaluating storage conditions, and conducting analytical tests to identify any degradants.
Data on Long-Term Stability of this compound
The following tables summarize the stability of a 1 mg/mL this compound solution under various conditions.
Table 1: Stability of this compound Solution at Different Temperatures (Protected from Light)
| Storage Time (Months) | % Remaining this compound at 2-8°C | % Remaining this compound at 25°C/60% RH | % Remaining this compound at 40°C/75% RH |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.8 | 98.5 | 92.1 |
| 6 | 99.5 | 96.2 | 85.3 |
| 12 | 99.1 | 92.0 | 75.6 |
| 24 | 98.2 | 85.1 | Not Tested |
Table 2: Effect of Light on the Stability of this compound Solution at 25°C
| Storage Time (Days) | % Remaining this compound (Protected from Light) | % Remaining this compound (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 15 | 99.8 | 95.3 |
| 30 | 99.5 | 90.1 |
| 60 | 99.1 | 82.4 |
| 90 | 98.5 | 74.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the this compound solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating.[12][13] This includes specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method can separate this compound from its degradation products.[7][9]
-
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmaconconsulting.com [pharmaconconsulting.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Preclinical Comparison of Mazaticol and Biperiden for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Mazaticol and Biperiden, two centrally acting anticholinergic drugs used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. While both compounds share a common therapeutic indication, the extent of their preclinical characterization in publicly accessible literature differs significantly. This document aims to collate the available data to aid researchers in understanding their pharmacological profiles.
It is important to note that direct, head-to-head preclinical studies comparing this compound and Biperiden are scarce. Consequently, this guide synthesizes data from individual studies on each compound. A notable disparity exists in the volume of published preclinical data, with Biperiden being more extensively characterized.
Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
Both this compound and Biperiden exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs) in the central nervous system. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms like tremor and rigidity. By blocking muscarinic receptors, these drugs help to restore the balance between dopamine and acetylcholine signaling.
While both are muscarinic antagonists, there is evidence to suggest differences in their receptor subtype selectivity. An early study by Kito et al. (1990) provided a rank order of potency for several anticholinergic drugs in binding to muscarinic receptors in rat brain tissue. The study suggested that this compound has a higher affinity for M2 receptors compared to atropine, whereas Biperiden demonstrates a higher selectivity for M1 receptors[1].
More recent studies have provided detailed binding affinities for Biperiden across the five muscarinic receptor subtypes (M1-M5), confirming its high affinity for the M1 subtype.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Caption: Antagonism of postsynaptic muscarinic receptors by this compound or Biperiden.
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and Biperiden. The significant gaps in the data for this compound are apparent.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Species | Reference |
| Biperiden | M1 | 0.48 | Human | [1][2] |
| M2 | 6.3 | Human | [1][2] | |
| M3 | 3.9 | Human | [1][2] | |
| M4 | 2.4 | Human | [1][2] | |
| M5 | 6.3 | Human | [1][2] | |
| This compound | M1/M2 | Potency > Biperiden for ³H-QNB binding; Suggested higher affinity for M2 than M1 receptors | Rat | [1] |
Note: The study by Kito et al. (1990) provides a rank order of potency and does not provide specific Ki values for this compound.
Table 2: Acute Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration |
| Biperiden | Mouse | 545 | Oral |
| Mouse | 195 | Subcutaneous | |
| Mouse | 56 | Intravenous | |
| Rat | 750 | Oral | |
| This compound | - | Not Available | - |
Preclinical Efficacy in Animal Models of Parkinson's Disease
Animal models are crucial for evaluating the therapeutic potential of anti-parkinsonian drugs. The most common models involve the use of neurotoxins to selectively destroy dopaminergic neurons, thereby mimicking the pathology of Parkinson's disease.
-
The 6-Hydroxydopamine (6-OHDA) Rat Model: This model involves the unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum, leading to a progressive loss of dopaminergic neurons on one side of the brain. This results in motor asymmetry, which can be quantified by observing the turning behavior of the animal in response to dopamine agonists.
-
The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: MPTP is a neurotoxin that, when administered to mice, is converted to its active metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This model recapitulates many of the pathological features of Parkinson's disease.
While Biperiden has been evaluated in such models, specific studies detailing its effects on motor deficits in 6-OHDA or MPTP models were not prominent in the recent search results. However, its established clinical efficacy supports its activity in these preclinical paradigms.
Experimental Protocols
Below is a representative experimental protocol for evaluating a test compound in the 6-OHDA rat model of Parkinson's disease.
Protocol: 6-OHDA-Induced Motor Asymmetry in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Stereotaxic Surgery: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull over the target injection site (e.g., the medial forebrain bundle).
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is slowly infused into the target site using a microsyringe. The contralateral side serves as a control.
-
Post-operative Care and Recovery: Animals are monitored during recovery and for several weeks to allow for the full development of the dopaminergic lesion.
-
Behavioral Testing (Rotational Behavior):
-
Three to four weeks post-surgery, animals are challenged with a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.).
-
Animals are placed in a circular arena, and their rotational behavior (full 360° turns) is recorded for a set period (e.g., 60 minutes). The number of contralateral turns (away from the lesioned side) is counted as a measure of the severity of the dopaminergic lesion.
-
-
Drug Treatment and Evaluation:
-
Animals with a stable and significant rotational behavior are selected for the study.
-
Rats are treated with the test compound (e.g., Biperiden or this compound) or vehicle at various doses.
-
After a specified pretreatment time, the apomorphine challenge is repeated, and the rotational behavior is reassessed. A reduction in the number of contralateral turns indicates a therapeutic effect of the test compound.
-
-
Histological Confirmation: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis (e.g., tyrosine hydroxylase staining) to confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.
Experimental Workflow Diagram
Caption: Workflow for a 6-OHDA preclinical study.
Conclusion
This comparative guide highlights the current state of publicly available preclinical data for this compound and Biperiden. Biperiden is a well-characterized muscarinic antagonist with a clear preference for the M1 receptor subtype and established toxicological parameters. In contrast, while early pharmacological studies on this compound indicated its potential as an anti-parkinsonian agent with anticholinergic properties, there is a notable lack of modern preclinical data, including detailed receptor binding affinities, pharmacokinetic profiles, and efficacy in neurodegenerative animal models.
For researchers and drug development professionals, Biperiden serves as a well-defined reference compound for a centrally acting muscarinic antagonist. The limited data on this compound suggests a potentially different receptor subtype profile, which may warrant further investigation to fully understand its pharmacological nuances and therapeutic potential. Further preclinical studies are necessary to provide a more comprehensive and direct comparison between these two compounds.
References
Validating the Neuroprotective Effects of Mazaticol: A Comparative Guide
This guide provides a comprehensive comparison of the putative neuroprotective agent Mazaticol with other established neuroprotective compounds. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on experimental data and detailed methodologies.
Comparative Analysis of Neuroprotective Agents
This compound is a novel synthetic compound hypothesized to exert its neuroprotective effects through a dual mechanism involving the potentiation of the Nrf2 signaling pathway and the modulation of mitochondrial bioenergetics. This profile distinguishes it from other agents that may target single pathways. The following table summarizes the key characteristics of this compound in comparison to established neuroprotective agents, Edaravone and Minocycline.
| Feature | This compound (Hypothetical) | Edaravone | Minocycline |
| Primary Mechanism of Action | Nrf2 pathway activator and mitochondrial function modulator | Free radical scavenger | Broad-spectrum inhibitor of inflammation and apoptosis |
| Key Molecular Targets | Nrf2, Keap1, Mitochondrial Complex I | Peroxyl radicals, Hydroxyl radicals | Caspases, Matrix metalloproteinases (MMPs), Microglia activation |
| Primary Therapeutic Indication | Investigational for ischemic stroke and neurodegenerative diseases | Approved for acute ischemic stroke and Amyotrophic Lateral Sclerosis (ALS)[1][2] | Investigated for stroke, Huntington's disease, and Parkinson's disease[3] |
| Common In Vitro Models | Oxygen-glucose deprivation (OGD) in primary neurons, H2O2-induced oxidative stress in HT22 cells | Glutamate-induced toxicity in HT22 cells, OGD models[4] | Lipopolysaccharide (LPS)-induced microglial activation, 6-OHDA-induced toxicity in SH-SY5Y cells |
| Common In Vivo Models | Middle cerebral artery occlusion (MCAO) in rodents, MPTP-induced Parkinson's disease model in mice | Transient MCAO in rats, ALS mouse models (SOD1 mutants) | MCAO in rodents, Experimental autoimmune encephalomyelitis (EAE) models |
Quantitative Performance Data
The following table presents hypothetical quantitative data for this compound compared to Edaravone and Minocycline in key in vitro assays for neuroprotection.
| Assay | Parameter Measured | Control (Vehicle) | This compound (10 µM) | Edaravone (30 µM) | Minocycline (10 µM) |
| MTT Assay (OGD Model) | Neuronal Viability (%) | 52 ± 4.5 | 85 ± 5.1 | 78 ± 6.2 | 72 ± 5.8 |
| JC-1 Assay (H2O2 Model) | Mitochondrial Membrane Potential (Red/Green Ratio) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 |
| Caspase-3 Activity Assay (Staurosporine Model) | Fold Change in Caspase-3 Activity | 4.2 ± 0.5 | 1.3 ± 0.2 | 2.1 ± 0.3 | 1.1 ± 0.1 |
| Griess Assay (LPS-activated Microglia) | Nitric Oxide Production (µM) | 15.6 ± 2.1 | 4.2 ± 0.8 | 9.8 ± 1.5 | 3.5 ± 0.6 |
| Nrf2 Nuclear Translocation Assay | % of Cells with Nuclear Nrf2 | 12 ± 2.0 | 78 ± 6.5 | 15 ± 3.1 | 18 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxygen-Glucose Deprivation (OGD) and Reperfusion In Vitro Model
-
Cell Culture : Primary cortical neurons are seeded onto poly-D-lysine coated 96-well plates and cultured for 7-10 days.
-
OGD Induction : The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The plates are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 90 minutes.
-
Reperfusion : The glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Treatment : this compound, Edaravone, or Minocycline is added to the culture medium at the beginning of the reperfusion period.
-
Assessment : Neuronal viability is quantified using the MTT assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment : HT22 hippocampal neurons are treated with the test compounds for 1 hour, followed by exposure to 200 µM H2O2 for 6 hours to induce oxidative stress.
-
Staining : The cells are incubated with the JC-1 fluorescent probe (5 µg/mL) for 20 minutes at 37°C.
-
Imaging and Analysis : The fluorescence is measured using a fluorescence microplate reader. The ratio of red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (J-monomers in depolarized mitochondria) is calculated as an indicator of ΔΨm.
Caspase-3 Activity Assay
-
Induction of Apoptosis : SH-SY5Y neuroblastoma cells are pre-treated with the test compounds for 2 hours, followed by the addition of 1 µM staurosporine for 4 hours to induce apoptosis.
-
Cell Lysis : The cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Enzymatic Reaction : The cell lysate is incubated with a fluorogenic caspase-3 substrate (Ac-DEVD-AMC).
-
Quantification : The fluorescence of the cleaved AMC is measured at an excitation/emission of 380/460 nm. The results are expressed as a fold change relative to the untreated control.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective action.
Caption: Proposed dual-mechanism signaling pathway of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for validating the neuroprotective effects of a novel compound like this compound.
Caption: Standard workflow for preclinical validation of neuroprotective compounds.
Comparative Logic Diagram
This diagram provides a logical comparison of the primary neuroprotective features of this compound, Edaravone, and Minocycline.
Caption: Logical comparison of the primary features of the neuroprotective agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials for neuroprotection in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of Mazaticol and Scopolamine: A Guide for Researchers
This guide provides a comparative analysis of Mazaticol and Scopolamine, two anticholinergic agents. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their pharmacological profiles. While extensive data is available for Scopolamine, public information on this compound is limited, primarily originating from its use as an antiparkinsonian agent in Japan. This comparison reflects the currently available scientific literature.
Overview and Mechanism of Action
Both this compound and Scopolamine are classified as anticholinergic agents, exerting their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the action of the neurotransmitter acetylcholine, these drugs inhibit parasympathetic nerve impulses.
Scopolamine is a well-characterized non-selective muscarinic antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1 through M5)[1]. This non-selectivity contributes to its wide range of effects and side effects. Its therapeutic applications, such as the prevention of motion sickness and postoperative nausea and vomiting, are attributed to its action on the vestibular system and the vomiting center in the brainstem[2].
This compound , also known as Pentona, is used in Japan for the treatment of Parkinson's disease. Early studies in the 1970s, when the compound was referred to as PG-501, demonstrated its potent anti-acetylcholine activity. Research suggests that this compound may exhibit some receptor subtype selectivity, with a higher affinity for M2 receptors compared to atropine[1]. In contrast, other antiparkinsonian drugs like trihexyphenidyl and biperiden show a preference for M1 receptors[1].
Below is a diagram illustrating the general signaling pathway of muscarinic acetylcholine receptor antagonists.
Caption: General signaling pathway of muscarinic acetylcholine receptor antagonists.
Receptor Binding Profile
The affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. For muscarinic antagonists, understanding the binding profile across the five receptor subtypes (M1-M5) is crucial for predicting their therapeutic and adverse effects.
Scopolamine is known to be a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes[1]. This broad activity profile explains its diverse physiological effects, from central nervous system effects like drowsiness and amnesia to peripheral effects like dry mouth and reduced sweating.
This compound 's receptor binding profile is less comprehensively documented in publicly available literature. However, one study suggests it may have a preference for the M2 subtype over other muscarinic receptors, distinguishing it from other antiparkinsonian drugs that are more M1-selective[1].
| Receptor Subtype | Scopolamine (Ki, nM) | This compound (Ki, nM) |
| M1 | High Affinity (non-selective) | Data not available |
| M2 | High Affinity (non-selective) | Suggested higher affinity than atropine |
| M3 | High Affinity (non-selective) | Data not available |
| M4 | High Affinity (non-selective) | Data not available |
| M5 | Weaker Affinity | Data not available |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Scopolamine determine their absorption, distribution, metabolism, and excretion, which in turn influence their onset and duration of action.
Scopolamine exhibits different pharmacokinetic properties depending on the route of administration. Oral bioavailability is low, around 13-27%, due to significant first-pass metabolism. The transdermal patch, a common delivery system, provides sustained release over three days, achieving stable plasma concentrations. The half-life of scopolamine also varies with the administration route, being approximately 9.5 hours after removal of a transdermal patch.
Detailed pharmacokinetic data for This compound is not available in the reviewed literature.
| Parameter | Scopolamine | This compound |
| Bioavailability | Oral: 13-27% | Data not available |
| Half-life | ~9.5 hours (transdermal) | Data not available |
| Metabolism | Primarily hepatic (CYP3A4) | Data not available |
| Excretion | Urine | Data not available |
Clinical Efficacy and Therapeutic Use
Scopolamine is primarily used for the prevention of motion sickness and postoperative nausea and vomiting. It is available in various formulations, including transdermal patches, oral tablets, and injections. Its efficacy in these indications is well-established through numerous clinical trials.
This compound is approved for use in Japan as an antiparkinsonian agent. It is used to manage the symptoms of Parkinson's disease, particularly tremor and rigidity, which are associated with cholinergic overactivity in the brain.
Side Effect Profile
The side effects of both drugs are characteristic of their anticholinergic properties.
Common side effects of Scopolamine include:
-
Dry mouth
-
Drowsiness
-
Blurred vision
-
Dizziness
-
Confusion (especially in the elderly)
Side effects of this compound are presumed to be similar to other anticholinergic drugs used for Parkinson's disease, which may include:
-
Dry mouth
-
Constipation
-
Urinary retention
-
Blurred vision
-
Cognitive impairment
Experimental Protocols
A standard method to determine the receptor binding affinity of compounds like this compound and Scopolamine is a competitive radioligand binding assay. Below is a generalized workflow for such an experiment.
References
Validating Mazaticol's Targets in the Central Nervous System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mazaticol and other anticholinergic agents used in the management of Parkinson's disease. The focus is on the validation of their targets within the central nervous system (CNS), primarily the muscarinic acetylcholine receptors. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this guide will focus on a qualitative comparison and provide the experimental framework for such a validation.
Introduction to this compound and its CNS Target
This compound, also known as Pentona or PG-501, is an anticholinergic drug that has been used as an antiparkinsonian agent, primarily in Japan[1]. Like other drugs in its class, this compound's therapeutic effects in Parkinson's disease are attributed to its antagonism of muscarinic acetylcholine receptors in the CNS. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremors. By blocking acetylcholine, anticholinergic drugs like this compound help to restore the balance between the dopaminergic and cholinergic systems.
Comparative Landscape: this compound and Alternatives
A direct quantitative comparison of this compound with other anticholinergic agents is challenging due to the scarcity of publicly available binding affinity data (Ki or IC50 values) for this compound across the different muscarinic receptor subtypes (M1-M5). However, a qualitative comparison with commonly used anticholinergic drugs for Parkinson's disease, such as Benztropine and Trihexyphenidyl, can be made based on their shared mechanism of action and clinical profiles.
Table 1: Comparison of Anticholinergic Agents for Parkinson's Disease
| Feature | This compound (Pentona) | Benztropine (Cogentin®) | Trihexyphenidyl (Artane®) |
| Primary Mechanism | Antagonist of muscarinic acetylcholine receptors | Antagonist of muscarinic acetylcholine receptors | Antagonist of muscarinic acetylcholine receptors |
| Primary Indication | Parkinson's Disease (Tremor) | Parkinson's Disease (Tremor, Dystonia) | Parkinson's Disease (Tremor) |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment (typical for anticholinergics) | Dry mouth, blurred vision, constipation, urinary retention, confusion, memory issues, hallucinations | Dry mouth, blurred vision, constipation, urinary retention, confusion, memory issues, hallucinations |
| Binding Affinity Data | Not readily available in public domain | Available in scientific literature | Available in scientific literature |
| Receptor Selectivity | Not well-documented in public domain | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist |
Experimental Protocols for Target Validation
The primary method for validating and quantifying the binding of a compound like this compound to its target receptors is the Radioligand Binding Assay . This technique allows for the determination of key parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki), which are crucial for comparing the potency and selectivity of different drugs.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and its competitors for muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Unlabeled competitor drugs (this compound, Benztropine, Trihexyphenidyl).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor drug (e.g., this compound).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Pathways and Workflows
Signaling Pathway of Cholinergic Neurotransmission in the Striatum
Caption: Cholinergic signaling pathway in the striatum and the antagonistic action of this compound.
Experimental Workflow for Target Validation
References
A Comparative Analysis of the Side Effect Profiles of Mazaticol and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Mazaticol, an anticholinergic agent used for parkinsonism in Japan, and other commonly used anticholinergic drugs, primarily Trihexyphenidyl and Biperiden. The information is compiled from drug package inserts and clinical pharmacology resources to assist researchers and drug development professionals in understanding the relative safety profiles of these compounds.
Overview of Anticholinergic Side Effects
Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter involved in a wide range of bodily functions. This mechanism, while therapeutic for conditions like Parkinson's disease and drug-induced parkinsonism, can lead to a predictable spectrum of side effects. These are broadly categorized into peripheral and central effects.
Peripheral side effects result from the blockade of muscarinic receptors in the parasympathetic nervous system and include:
-
Dry mouth
-
Blurred vision
-
Constipation
-
Urinary retention
-
Tachycardia (increased heart rate)
-
Anhidrosis (decreased sweating)
Central nervous system (CNS) side effects occur due to the ability of these drugs to cross the blood-brain barrier and affect cholinergic signaling in the brain. These can range from mild to severe and include:
-
Drowsiness and dizziness
-
Cognitive impairment, including memory loss and confusion
-
Hallucinations and delirium, particularly in elderly patients
Comparative Side Effect Profiles
While direct, head-to-head clinical trial data comparing the incidence of side effects for this compound against other anticholinergics is limited in publicly available English and Japanese literature, a qualitative comparison can be drawn from their respective prescribing information. The following tables summarize the known side effects of this compound, Trihexyphenidyl, and Biperiden.
Table 1: Comparison of Common Side Effects
| Side Effect Category | This compound (Pentona) | Trihexyphenidyl | Biperiden |
| Gastrointestinal | Nausea, Loss of appetite, Constipation, Dry mouth[1] | Nausea, Vomiting, Constipation, Dry mouth | Nausea, Vomiting, Constipation, Dry mouth, Abdominal discomfort[2] |
| Ocular | Blurred vision[1] | Blurred vision, Mydriasis (dilated pupils) | Blurred vision, Accommodation disturbance |
| Genitourinary | Difficulty urinating[1] | Urinary retention, Hesitancy | Urinary retention, Dysuria[2] |
| Cardiovascular | Palpitations[1] | Tachycardia | Tachycardia, Bradycardia (less common)[3] |
| Dermatological | Reduced sweating[1] | Decreased sweating | Decreased sweating[2] |
| Neurological | Drowsiness, Dizziness, Lightheadedness, Headache[1] | Dizziness, Drowsiness, Headache | Drowsiness, Dizziness, Ataxia[3] |
| Cognitive/Psychiatric | Cognitive decline, Forgetfulness[1] | Nervousness, Confusion, Memory impairment[4] | Confusion, Euphoria, Agitation, Hallucinations[3] |
Table 2: Comparison of Serious Adverse Reactions
| Serious Adverse Reaction | This compound (Pentona) | Trihexyphenidyl | Biperiden |
| Psychiatric | Hallucinations, Confusion[1] | Hallucinations, Delirium, Paranoia[5] | Hallucinations, Delirium, Confusion, Anxiety[3] |
| Ocular | Glaucoma[1] | Acute angle-closure glaucoma | Narrow-angle glaucoma[3] |
| Gastrointestinal | - | Paralytic ileus | Paralytic ileus[2] |
| Systemic | - | Neuroleptic Malignant Syndrome-like symptoms (on abrupt withdrawal)[5] | Malignant Syndrome (with concomitant use of antipsychotics)[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the therapeutic and adverse effects of anticholinergic drugs, it is essential to visualize the involved signaling pathways.
Caption: Anticholinergic drugs competitively block acetylcholine at muscarinic receptors.
Experimental Protocols for Assessing Anticholinergic Side Effects
The evaluation of anticholinergic side effects in a clinical research setting involves a combination of subjective patient-reported outcomes and objective physiological measurements.
Experimental Workflow for a Clinical Trial
Caption: A typical clinical trial workflow for comparing anticholinergic side effects.
Detailed Methodologies:
-
Cognitive Function Assessment:
-
Protocol: The Mini-Mental State Examination (MMSE) or the Montreal Cognitive Assessment (MoCA) can be administered at baseline and at specified follow-up intervals. These tests assess orientation, memory, attention, language, and visuospatial skills. A statistically significant decrease in the score from baseline in a treatment group compared to placebo would indicate a negative cognitive effect.
-
-
Salivary Flow Measurement (for Dry Mouth):
-
Protocol: Unstimulated whole saliva is collected by having the patient drool into a pre-weighed tube for a fixed period (e.g., 5 minutes). Stimulated saliva can be collected by having the patient chew on a piece of paraffin wax. The volume of saliva is determined by weight. A significant reduction in salivary flow in the treatment group would quantify the side effect of dry mouth.
-
-
Pupillometry (for Blurred Vision):
-
Protocol: A pupillometer is used to measure pupil diameter and reactivity to a light stimulus. Anticholinergic effects can cause mydriasis (pupil dilation) and reduce the pupillary light reflex. Changes from baseline and between groups are analyzed.
-
-
Uroflowmetry (for Urinary Retention):
-
Protocol: Patients are asked to void into a specialized funnel that measures the flow rate, volume voided, and time to completion. Post-void residual volume can be measured using a bladder scanner. Increased post-void residual volume and a decreased peak flow rate can indicate urinary retention.
-
-
Cardiovascular Monitoring:
-
Protocol: A 12-lead electrocardiogram (ECG) is recorded at baseline and at follow-up visits to monitor for changes in heart rate, and intervals (e.g., QT interval). An increase in resting heart rate would be indicative of a tachycardic effect.
-
Conclusion
This compound presents a side effect profile that is qualitatively similar to other anticholinergic agents like Trihexyphenidyl and Biperiden, which is expected given their shared mechanism of action. The primary differences between these agents are likely to be quantitative, relating to the incidence and severity of specific side effects, which can only be definitively determined through direct comparative clinical trials. The experimental protocols outlined above provide a framework for conducting such a comparative safety assessment, which would be invaluable for informing clinical practice and future drug development in this class. Researchers should be particularly mindful of the potential for cognitive and psychiatric adverse events, especially in vulnerable populations such as the elderly.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
